4-Hydroxybenzhydrazide (CAS 5351-23-5), frequently designated as PAHBAH in analytical contexts, is a bifunctional aromatic compound featuring both a para-hydroxyl group and a reactive hydrazide moiety. In industrial and laboratory procurement, its value proposition is strictly divided into two primary domains: as a highly sensitive chromogenic reagent for carbohydrate and enzyme kinetics assays, and as a versatile building block for advanced materials and bioactive heterocycles. Unlike generic aromatic hydrazides, the specific para-substitution of the hydroxyl group critically alters the molecule's electronic distribution, enabling a distinct colorimetric shift at 415 nm upon reaction with reducing sugars. Furthermore, in synthetic applications, this structural configuration provides essential hydrogen-bonding capabilities that dictate the target affinity of derived laccase inhibitors and the processability of wholly aromatic polyamide-hydrazides [1].
Substituting 4-hydroxybenzhydrazide with unsubstituted benzhydrazide or ortho-hydroxylated analogs (such as salicylhydrazide) fundamentally compromises downstream utility and processability. In analytical biochemistry, replacing PAHBAH with traditional reagents like dinitrosalicylic acid (DNS) results in lower sensitivity, higher cross-reactivity in crude lysates, and necessitates cumbersome boiling steps that preclude high-throughput microplate automation. In synthetic procurement, the absence of the para-hydroxyl group eliminates critical hydrogen-bond stabilization required for docking in enzyme active sites, such as fungal laccases, drastically reducing the competitive inhibition constant (Ki). Additionally, ortho-substituted analogs undergo different intramolecular hydrogen bonding and metal chelation geometries (typically tridentate ONO), which alters the solubility, intrinsic viscosity, and thermal behavior of downstream polymer formulations, making them non-interchangeable for advanced material synthesis[1].
In the quantification of reducing sugars for enzyme kinetics (e.g., nucleotidyltransferases, amylases), 4-hydroxybenzhydrazide (PAHBAH) demonstrates superior analytical performance compared to the traditional dinitrosalicylic acid (DNS) assay. PAHBAH enables the detection of less than 5 nmol of sugar-1-phosphate and produces a stable colorimetric shift at 415 nm without the extensive boiling required by DNS. Furthermore, PAHBAH exhibits significantly lower cross-reactivity in crude cell lysates, allowing for direct, high-throughput microplate readings [1].
| Evidence Dimension | Limit of detection and assay processability |
| Target Compound Data | PAHBAH detects < 5 nmol of sugar-1-phosphate with high specificity in crude lysates. |
| Comparator Or Baseline | DNS assay (requires boiling, lower sensitivity, higher interference). |
| Quantified Difference | PAHBAH eliminates the boiling step and provides nanomolar sensitivity, enabling automated high-throughput screening. |
| Conditions | Phosphatase-assisted nucleotidyltransferase assay in crude lysates. |
Procurement for biochemical screening workflows should prioritize PAHBAH over DNS to enable scalable, chromatography-free, high-throughput enzyme assays.
When utilized as a precursor for agricultural fungicides, hydrazide-hydrazones derived from 4-hydroxybenzhydrazide exhibit potent competitive inhibition against Trametes versicolor laccase. Kinetic studies reveal that 4-HBAH derivatives achieve inhibition constants (Ki) as low as 24 µM. In contrast, unsubstituted benzhydrazide derivatives or those lacking the specific para-hydroxyl stabilization fail to anchor effectively within the substrate-binding pocket, resulting in significantly weaker or non-competitive inhibition profiles [1].
| Evidence Dimension | Competitive inhibition constant (Ki) against laccase |
| Target Compound Data | 4-HBAH derivatives achieve Ki values of 24–674 µM (competitive inhibition). |
| Comparator Or Baseline | Unsubstituted benzhydrazide derivatives (poor binding/non-competitive). |
| Quantified Difference | The para-hydroxyl group provides essential hydrogen bonding, driving low-micromolar competitive inhibition. |
| Conditions | Kinetic laccase inhibition assay using Trametes versicolor laccase and ABTS substrate. |
Agrochemical developers must procure the para-hydroxylated precursor to ensure optimal target docking and efficacy in novel fungicidal formulations.
4-Hydroxybenzhydrazide is a superior building block for synthesizing Schiff base antioxidants compared to unsubstituted benzhydrazide. In chemiluminescent model systems, hydrazones derived from 4-hydroxybenzhydrazide demonstrate remarkable reactivity against reactive oxygen species, achieving a C50 (concentration for 50% reduction of chemiluminescence) of < 3.7 µM for superoxide and hypochlorous anions. The absence of the para-hydroxyl group in standard benzhydrazides drastically reduces electron-donating capacity, resulting in substantially higher C50 values and weaker radical scavenging [1].
| Evidence Dimension | Concentration for 50% reduction of ROS chemiluminescence (C50) |
| Target Compound Data | C50 < 3.7 µM for superoxide and hypochlorite radicals. |
| Comparator Or Baseline | Unsubstituted benzhydrazide derivatives (significantly higher C50 / lower potency). |
| Quantified Difference | The 4-OH substitution lowers the C50 value by orders of magnitude, maximizing ROS quenching efficiency. |
| Conditions | Luminol-dependent chemiluminescent model systems with O2- and OCl-. |
For polymer stabilizers and cytoprotective agents, selecting the 4-hydroxy variant is critical to maximizing reactive oxygen species quenching efficiency.
In the synthesis of wholly aromatic polyamide-hydrazides, the use of 4-hydroxybenzhydrazide-derived monomers (such as 3-amino-4-hydroxybenzhydrazide) significantly enhances polymer processability. These polyamides achieve high intrinsic viscosities ranging from 0.7 to 4.75 dL/g while maintaining partial solubility in polar aprotic solvents like DMAc and NMP. Compared to rigid, purely para-phenylene diamine baselines, the asymmetric hydroxy-hydrazide linkage disrupts crystalline packing sufficiently to allow solvent processing without sacrificing thermal stability [1].
| Evidence Dimension | Intrinsic viscosity and solvent solubility |
| Target Compound Data | Intrinsic viscosities of 0.7–4.75 dL/g with solubility in DMAc/NMP. |
| Comparator Or Baseline | Rigid para-phenylene diamine polyamides (highly insoluble, difficult to process). |
| Quantified Difference | The hydroxy-hydrazide moiety increases solubility and water sorption affinity while supporting high molecular weight polymer formation. |
| Conditions | Low-temperature solution polycondensation in DMAc/LiCl at -10 °C. |
Material scientists require this specific monomer to balance the trade-off between high-performance thermal properties and practical manufacturing processability.
4-Hydroxybenzhydrazide (PAHBAH) is the reagent of choice for quantifying reducing sugars in microplate formats. It is heavily procured by biochemical laboratories to measure the activity of nucleotidyltransferases, alpha-amylases, and glucoamylases, directly replacing the cumbersome DNS assay in automated workflows[1].
Due to its ability to form strong hydrogen bonds within enzyme active sites, this compound is utilized as a primary building block for synthesizing hydrazide-hydrazone laccase inhibitors. These derivatives are critical for managing phytopathogenic fungi in oilseed crops and horticulture [2].
Formulators procure 4-hydroxybenzhydrazide to synthesize highly active Schiff base antioxidants. Its superior electron-donating capacity makes it ideal for neutralizing superoxide and hypochlorous radicals in polymer stabilization and advanced cytoprotective therapeutics[3].
In materials science, it serves as a critical monomer for polycondensation reactions. The resulting polyamide-hydrazides benefit from the structural asymmetry provided by the para-hydroxyl group, yielding polymers with high intrinsic viscosity that remain processable in polar aprotic solvents for fiber and film manufacturing [4].
Irritant